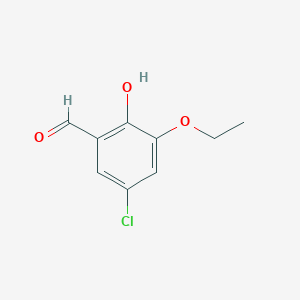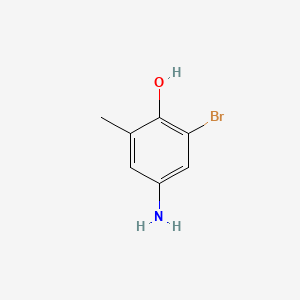
4-Amino-2-bromo-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromo-6-methylphenol is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 and is a solid at room temperature . The compound is also known by other names such as 3-Bromo-4-hydroxy-5-methylaniline, 5-Amino-3-bromo-2-hydroxytoluene, 5-Bromo-4-hydroxy-m-toluidine, and 4-Amino-6-bromo-o-cresol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 . This indicates that the compound has a bromine atom (Br), a methyl group (CH3), and an amino group (NH2) attached to a phenol ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound is stored at ambient temperature .Scientific Research Applications
Environmental Concentrations and Toxicology
4-Amino-2-bromo-6-methylphenol and its derivatives, such as tribromophenols, are significant in environmental studies due to their occurrence as intermediates in the synthesis of brominated flame retardants and as degradation products of these substances. They are used as pesticides and occur naturally in some aquatic organisms, leading to widespread environmental distribution. Despite their ubiquity, there is limited knowledge regarding their toxicokinetics and toxicodynamics, with uncertainties surrounding their environmental impact and roles played by structural isomers and degradation products (Koch & Sures, 2018).
Synthesis and Properties of Asymmetric Dicopper(II) Complexes
In the realm of chemistry, derivatives of this compound have been utilized to synthesize new asymmetric dicopper(II) complexes, which are characterized for their spectral, electrochemical, and magnetic properties. These complexes, due to their unsymmetrical binucleating ligands, present unique insights into the electrochemical behavior and magnetic coupling, offering potential applications in materials science and catalysis (Mahalakshmy et al., 2004).
Spectroscopic, XRD, and DFT Approach to Chemical Analysis
The spectroscopic and X-ray diffraction techniques, coupled with density functional theory (DFT) calculations, have been applied to analyze compounds structurally related to this compound. These methods provide insights into the molecular structure, electronic properties, and interactions of such compounds, facilitating their application in chemical analysis and material science (Demircioğlu et al., 2019).
Antioxidant Activity in Marine Algae
Research on bromophenols, including those structurally related to this compound, in marine algae like Rhodomela confervoides, reveals their potential as natural antioxidants. These compounds, obtained from marine sources, have been evaluated for their free radical scavenging activity, demonstrating potent activities that are comparable or superior to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This highlights their potential use in food preservation and pharmaceuticals (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-bromo-6-methylphenol . Factors such as temperature, pH, and the presence of other compounds can influence how this compound interacts with its targets and its overall stability.
properties
IUPAC Name |
4-amino-2-bromo-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWSPJSJQAVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

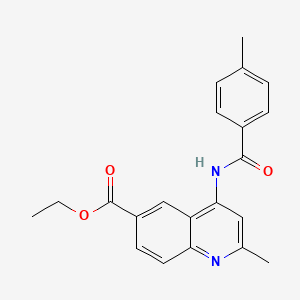
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
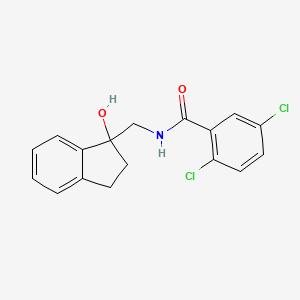

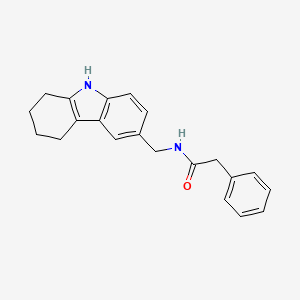
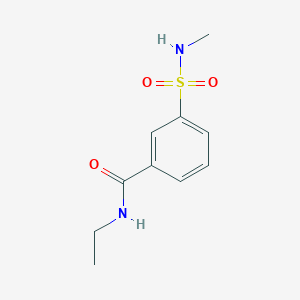
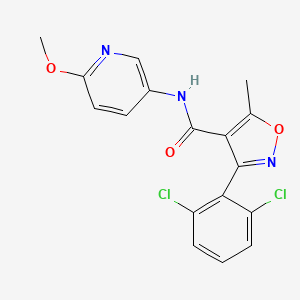

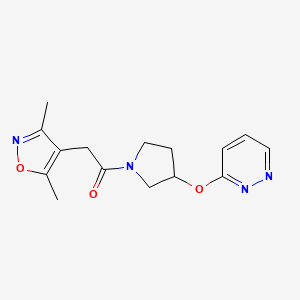
![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)
![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)
